molecular formula C14H15FN2O3 B2511414 2-(2-fluorophenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421526-52-4

2-(2-fluorophenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Cat. No. B2511414
CAS RN: 1421526-52-4
M. Wt: 278.283
InChI Key: DWYQLPVCPOAAPG-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a chemical entity that has been explored in various research contexts due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do explore similar acetamide derivatives with various substituents that exhibit a range of biological activities, such as herbicidal, antiviral, hypoglycemic, and enzyme inhibitory effects. These studies offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related acetamide compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves starting materials such as aniline derivatives and various esters or acids. For instance, one study describes the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . The synthesis processes are confirmed by techniques like 1H NMR, IR, mass spectrum, and elemental analyses, ensuring the correct chemical structures are obtained.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The studies often involve structure-activity relationship (SAR) analysis to determine how different substituents on the acetamide core affect the compound's efficacy. For example, the antiviral activity of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides was found to be influenced by the substitution at position-5 of the isoxazoline ring and the nature of the alkoxyimino moiety .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is explored in the context of their biological applications. For instance, a derivatization method using 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol as a labeling reagent for thiophenols indicates the potential for acetamide derivatives to participate in selective reactions under specific conditions . These reactions are often optimized for high yields and selectivity, which is essential for their subsequent applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and fluorescence characteristics, are important for their practical use. For example, the fluorescence properties of a bromoacetamido derivative were utilized for the determination of thiophenols in rubber products, demonstrating the utility of these properties in analytical applications . The papers also discuss the importance of these properties in relation to the biological activities of the compounds, such as herbicidal and hypoglycemic effects .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Evaluation: Some derivatives similar to the target compound have been synthesized and evaluated for antimicrobial activity. For example, N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were synthesized and showed notable antimicrobial activity against various bacteria and fungi, including Micrococcus luteus and Candida albicans (Kaplancıklı et al., 2012).

Antitumor Activity

  • Synthesis and Antitumor Activity of Glycine Derivatives: Researchers synthesized and tested the antitumor effects of compounds similar to the target molecule. For instance, derivatives containing 5-fluorouracil showed antitumor effects in vitro (Lan Yun-jun, 2011).
  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide Analogues as Glutaminase Inhibitors: A series of analogs, which have structural similarities to the target compound, were synthesized and evaluated as potential inhibitors of kidney-type glutaminase, showing effectiveness against lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Potential Use in Photovoltaic Efficiency Modeling

  • Spectroscopic and Quantum Mechanical Studies: Research into bioactive benzothiazolinone acetamide analogs, closely related to the target compound, suggests potential use in photovoltaic efficiency modeling, showing good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-10-8-11(20-17-10)6-7-16-14(18)9-19-13-5-3-2-4-12(13)15/h2-5,8H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYQLPVCPOAAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

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